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molecular formula C16H12O4 B1674283 Furobufen CAS No. 38873-55-1

Furobufen

Cat. No. B1674283
M. Wt: 268.26 g/mol
InChI Key: LQVMQEYROPXMQH-UHFFFAOYSA-N
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Patent
US05958972

Procedure details

A solution of γ-oxo-2-dibenzofuranbutanoic acid (Example 1) (75.5 g) and sodium acetate trihydrate (114.9 g) in methanol (2.5 L) is treated with a solution of hydroxylamine hydrochloride (38.9 g) in water (150 mL of solution). The solution is heated to reflux for 3.5 hours then concentrated, cooled, and filtered. This solid was washed with water then dried in vacuo to give the crude title compound (71.32 g, 89.6% of theory). This solid was recrystallized from ethyl acetate, washed with hexane, and dried in vacuo to give 53.04 g (68% yield) of the title compound; mp 167-168° C. (d).
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
114.9 g
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
O=[C:2]([C:8]1[CH:20]=[CH:19][C:11]2[O:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:10]=2[CH:9]=1)[CH2:3][CH2:4][C:5]([OH:7])=[O:6].[OH2:21].O.O.C([O-])(=O)C.[Na+].Cl.[NH2:30]O>CO.O>[CH:9]1[C:10]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[O:12][C:11]=2[CH:19]=[CH:20][C:8]=1[C:2](=[N:30][OH:21])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
75.5 g
Type
reactant
Smiles
O=C(CCC(=O)O)C1=CC2=C(OC3=C2C=CC=C3)C=C1
Name
Quantity
114.9 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
38.9 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
2.5 L
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 hours
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
This solid was washed with water
CUSTOM
Type
CUSTOM
Details
then dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude title compound (71.32 g, 89.6% of theory)
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized from ethyl acetate
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC=2OC3=C(C21)C=CC=C3)C(CCC(=O)O)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 53.04 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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